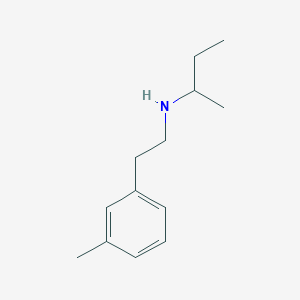
n-(3-Methylphenethyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-Methylphenethyl)butan-2-amine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a butan-2-amine backbone with a 3-methylphenethyl substituent attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-(3-Methylphenethyl)butan-2-amine is through reductive amination.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated butane derivative with 3-methylphenethylamine.
Industrial Production Methods: Industrial production often utilizes large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: n-(3-Methylphenethyl)butan-2-amine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
科学研究应用
Chemistry:
Biology:
Enzyme Studies: The compound is used in studying enzyme-substrate interactions, particularly in the context of amine oxidases and dehydrogenases.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents, including those with potential neuroactive properties.
Industry:
作用机制
The mechanism of action of n-(3-Methylphenethyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with biological molecules . Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Phenethylamine: A simpler structure lacking the butan-2-amine moiety.
Amphetamine: Contains a phenethylamine backbone with an alpha-methyl group.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen.
Uniqueness: n-(3-Methylphenethyl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-2-amine backbone with a 3-methylphenethyl group allows for unique interactions with enzymes and receptors, making it valuable in various scientific and industrial applications .
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
N-[2-(3-methylphenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-4-12(3)14-9-8-13-7-5-6-11(2)10-13/h5-7,10,12,14H,4,8-9H2,1-3H3 |
InChI 键 |
WBKNWDYIHAYQCQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NCCC1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


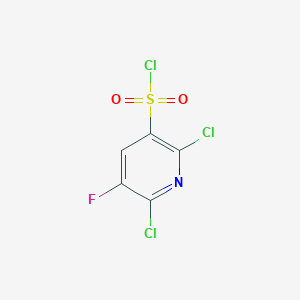
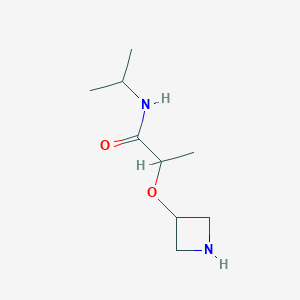
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
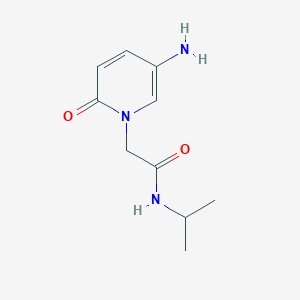
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
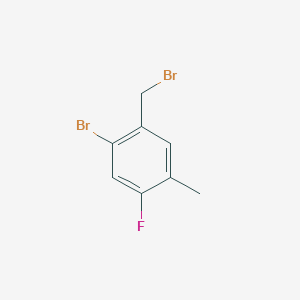
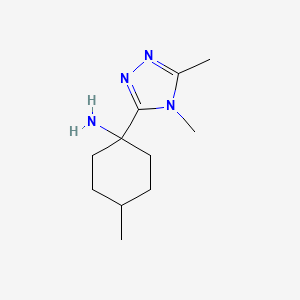

![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
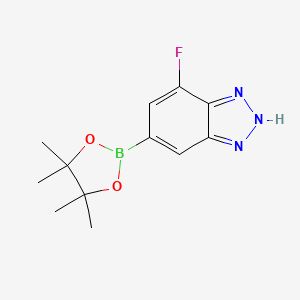
![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)

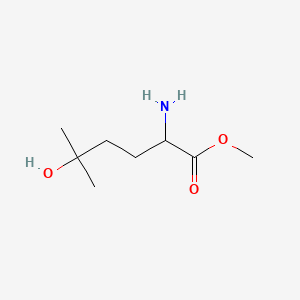
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
